molecular formula C8H7BrClFO B14038812 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B14038812
M. Wt: 253.49 g/mol
InChI Key: GDUJJOMOUROARZ-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene is an aromatic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the halogens.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards nucleophiles, facilitating the substitution process. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 1-Bromo-3-fluorobenzene

Uniqueness

The presence of multiple halogens and a methoxymethyl group provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3

InChI Key

GDUJJOMOUROARZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC(=C1)Br)Cl)F

Origin of Product

United States

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